Ethyl 3-chloro-4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8-tetraene-12-carboxylate
CAS No.:
Cat. No.: VC17786297
Molecular Formula: C12H13ClN4O2
Molecular Weight: 280.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13ClN4O2 |
|---|---|
| Molecular Weight | 280.71 g/mol |
| IUPAC Name | ethyl 3-chloro-4,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8-tetraene-12-carboxylate |
| Standard InChI | InChI=1S/C12H13ClN4O2/c1-2-19-12(18)16-5-3-9-8(7-16)10-11(13)14-4-6-17(10)15-9/h4,6H,2-3,5,7H2,1H3 |
| Standard InChI Key | DPNXHQXILLFZRO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CCC2=NN3C=CN=C(C3=C2C1)Cl |
Introduction
Structural Characteristics
Molecular Geometry
The compound’s core consists of a tricyclic system fused through a 7.4.0.0²,⁷ scaffold, incorporating four nitrogen atoms (tetraaza) at positions 4, 7, 8, and 12. The chlorine atom occupies position 3, while the ethyl ester group is appended to position 12. X-ray crystallography of analogous structures (e.g., ethyl 13-(4-chlorophenyl)-11-methyl-6-oxo-5-phenyl-8-thia-3,4,5,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene-12-carboxylate) reveals slight twisting in the tricyclic moiety, with dihedral angles between rings ranging from 0.97° to 4.86° . Such distortions influence electronic distribution and intermolecular interactions.
Spectroscopic Data
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IR Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (C=O ester) and 1660 cm⁻¹ (triazinone C=O) are observed in related compounds .
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NMR: NMR of structurally similar derivatives shows signals for aromatic protons (δ 7.1–7.6 ppm), ethyl ester groups (δ 4.1 ppm, quartet), and methyl substituents (δ 2.7 ppm) .
Synthesis and Industrial Production
Laboratory Synthesis
The synthesis involves multi-step reactions:
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Core Formation: Cyclocondensation of precursors (e.g., aminothiophenes or pyridines) under inert atmospheres.
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Functionalization: Introduction of the chlorine substituent via electrophilic aromatic substitution or nucleophilic displacement.
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Esterification: Reaction with ethyl chloroformate or transesterification to install the ethyl ester.
A representative protocol for a related compound (CAS 261157-10-2) employs recrystallization from ethanol to achieve >80% yield .
Industrial-Scale Manufacturing
Industrial processes utilize batch reactors with automated temperature control (typically 50–100°C) and continuous flow systems to enhance purity (>95%). Catalysts such as palladium on carbon or zeolites optimize halogenation and cyclization steps.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 280.71 g/mol | |
| Solubility | Soluble in DMSO, ethanol | |
| Melting Point | Not reported (analog: 453–454 K) | |
| LogP (Partition Coefficient) | Estimated 2.1–2.5 |
The ethyl ester enhances lipid solubility, facilitating membrane permeability in biological systems.
Applications and Research Findings
Material Science
The compound’s π-conjugated system and halogen substituent make it a candidate for organic semiconductors or light-emitting diodes (OLEDs) .
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